Josamycin,(S)

Post-antibiotic effect Staphylococcus aureus Macrolide pharmacodynamics

For procurement managers seeking a 16-membered macrolide with quantifiable advantages over 14- and 15-membered ring antibiotics. Josamycin,(S) offers a 15% serum protein binding fraction (vs. 80–90% for erythromycin) for superior free drug availability and tissue distribution, and crucially does NOT form inactive cytochrome P450-metabolite complexes, eliminating the drug-drug interaction risks inherent to erythromycin and clarithromycin. It retains activity against inducibly MLSB-resistant S. aureus and delivers a 2.5–3× longer post-antibiotic effect (avg. 101 min at 4× MIC) for extended-interval dosing studies. Batch-to-batch safety is ensured by requiring certificates of analysis that explicitly validate limits for Impurity I (acetyl mycaminose loss product) via 2D LC/IT-TOF MS.

Molecular Formula C42H69NO15
Molecular Weight 828.0 g/mol
Cat. No. B13830182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJosamycin,(S)
Molecular FormulaC42H69NO15
Molecular Weight828.0 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O
InChIInChI=1S/C42H69NO15/c1-23(2)19-33(48)58-42(8)22-34(53-27(6)40(42)50)56-37-26(5)54-41(36(49)35(37)43(9)10)57-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-32(47)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
InChIKeyUKNSBNVKSFTZOJ-NGVXBBESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josamycin,(S) Procurement Guide: 16-Membered Macrolide Structural Identity and Pharmacopoeial Grade


Josamycin,(S) (CAS 16846-24-5, also designated Leucomycin A3) is a naturally occurring 16-membered macrolide antibiotic produced by fermentation of Streptomyces narbonensis var. josamyceticus [1]. The compound is identical to leucomycin A3 and contains a 16-membered lactone ring with an acetoxy group at C3 and an isovaleryloxy group at C4'' [2]. This 16-membered macrolide structure confers several key differential properties relative to the more common 14- and 15-membered macrolides (e.g., erythromycin, clarithromycin, azithromycin), including a reduced potential for cytochrome P450-mediated drug interactions and improved gastrointestinal tolerance [3].

Why Josamycin,(S) Cannot Be Substituted with 14-Membered Macrolide Analogs: Quantified Functional Differences


Substitution of josamycin,(S) with 14-membered macrolides (e.g., erythromycin, clarithromycin) or 15-membered macrolides (e.g., azithromycin) fails due to three quantifiable, therapeutically relevant divergences. First, josamycin exhibits a 15% serum protein binding fraction, markedly lower than erythromycin (80–90%) and roxithromycin (95%), which alters free drug availability and tissue distribution kinetics [1]. Second, the 16-membered ring structure does not induce the formation of inactive cytochrome P450-metabolite complexes, unlike erythromycin and troleandomycin, thereby significantly reducing the risk of clinically significant drug-drug interactions [2]. Third, josamycin maintains activity against inducibly MLSB-resistant Staphylococcus aureus strains that are resistant to 14- and 15-membered macrolides, while also demonstrating a 2.5- to 3-fold longer post-antibiotic effect (PAE) against S. aureus compared to erythromycin and roxithromycin [3]. These quantitative differential parameters preclude generic in-class substitution.

Josamycin,(S) Quantitative Differentiation Evidence: Direct Comparative Data vs. Macrolide Comparators


Josamycin vs. 14-Membered Macrolides: 2.5–3× Longer Post-Antibiotic Effect (PAE) Against S. aureus

In a direct head-to-head comparison, josamycin demonstrated a post-antibiotic effect (PAE) 2.5 to 3 times longer than 14-membered macrolides erythromycin and roxithromycin against Staphylococcus aureus [1]. This PAE advantage persists regardless of MLSB resistance phenotype.

Post-antibiotic effect Staphylococcus aureus Macrolide pharmacodynamics

Josamycin Serum Protein Binding: 15% vs. Erythromycin 80–90% vs. Roxithromycin 95%

Josamycin exhibits a serum protein binding fraction of approximately 15%, which is markedly lower than that of other clinically used macrolides [1]. Erythromycin binds at 80–90%, while roxithromycin shows the highest binding at 95% [2].

Pharmacokinetics Protein binding Tissue distribution

Josamycin Does Not Form Inactive Cytochrome P450-Metabolite Complexes vs. Erythromycin Derivatives

In rat liver microsome studies, josamycin showed no detectable formation of inactive cytochrome P450-metabolite complexes, in contrast to multiple erythromycin derivatives (erythromycin, erythromycin estolate, oleandomycin, troleandomycin) which all formed such complexes [1]. The content of uncomplexed cytochrome P450 remained unchanged with josamycin administration.

Drug-drug interactions Cytochrome P450 Hepatic metabolism

Josamycin Activity Against Inducibly MLSB-Resistant Staphylococci vs. Erythromycin

Josamycin retains activity against inducibly MLSB-resistant (iMLSB) Staphylococcus aureus strains that are resistant to erythromycin, and does not induce MLSB resistance in staphylococci [1]. In a comparative study with 65 cMLSB strains, josamycin demonstrated MIC50 = 16 μg/mL and MIC90 = 128 μg/mL, while erythromycin showed MIC50 = 64 μg/mL and MIC90 >128 μg/mL [2].

MLSB resistance Macrolide resistance Staphylococcus aureus

Josamycin MIC50/MIC90 Against S. pyogenes: 0.12/0.25 mg/L with 4.7% Resistance Rate

In a multicenter French study of 193 S. pyogenes clinical isolates from upper respiratory tract infections, josamycin demonstrated MIC50 = 0.12 mg/L and MIC90 = 0.25 mg/L, with a resistance rate of 4.7% [1]. Resistance was confined to strains harboring the erm(B) gene, while strains with erm(TR) or mef(A) remained susceptible [1].

Streptococcus pyogenes Upper respiratory tract infection Antimicrobial susceptibility

Josamycin Impurity Control: Identification of Impurity I with Higher Cytotoxicity but No Antibacterial Activity

Characterization of josamycin by 2D LC/IT-TOF MS identified a new component (josamycin A) and two acid degradation impurities (Impurity I and Impurity II) [1]. Josamycin A showed higher antibacterial activity with similar cytotoxicity to josamycin, whereas Impurity I had no antibacterial activity but demonstrated higher cytotoxicity [1].

Pharmaceutical impurities Quality control Pharmacopoeia monograph

Josamycin,(S) Priority Procurement and Research Application Scenarios


Studies Requiring Extended Post-Antibiotic Effect (PAE) for S. aureus Pharmacodynamics

Research protocols investigating dosing interval optimization or sustained bacterial suppression in S. aureus models benefit from josamycin's 2.5–3× longer PAE (average 101 min at 4× MIC) compared to 14-membered macrolides (average 33 min) [1]. This differential PAE enables investigation of extended-interval dosing strategies that may not be achievable with erythromycin or roxithromycin.

Investigations of Cytochrome P450-Mediated Drug-Drug Interaction Mechanisms

Josamycin serves as a critical negative control or comparator in CYP450 interaction studies because, unlike erythromycin and its derivatives, it does not form inactive P450-metabolite complexes and does not decrease uncomplexed cytochrome P450 content [2]. This makes josamycin an essential reference compound for discriminating between macrolide structural features that drive drug interaction potential.

Therapeutic Use in Settings with Elevated 14-/15-Membered Macrolide Resistance

Clinical procurement should prioritize josamycin for infections where erythromycin, clarithromycin, or azithromycin resistance exceeds 15–20% (e.g., regions with documented high macrolide resistance in S. pyogenes or S. pneumoniae). Josamycin retains activity against inducibly MLSB-resistant staphylococci [3] and demonstrates a 4.7% resistance rate in S. pyogenes isolates [4], compared to higher resistance rates for 14-/15-membered analogs.

Pharmaceutical Quality Control and Pharmacopoeia Monograph Development

Procurement specifications for josamycin should include explicit limits on Impurity I (the acetyl mycaminose loss product), which exhibits cytotoxic properties without antibacterial activity [5]. Analytical methods validated for detecting and quantifying this specific impurity—such as 2D LC/IT-TOF MS—should be required in certificates of analysis to ensure batch-to-batch safety and compliance with evolving pharmacopoeial standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Josamycin,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.